Eflornithine Hydrochloride
    Eflornithine Hydrochloride
        DL-α-Difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase that suppresses polyamine biosynthesis. DFMO displays antiangiogenic and cytostatic effects in tumor cells but must be used in combination with other chemotherapeutic agents to negate compensatory increases in polyamine content through alternate synthesis pathways. Through inhibition of polyamine synthesis, DFMO also demonstrates antiparasitic activity in a model of C. parvum infection.
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        96020-91-6    
    
    
        VCID:
        
        VC20745421    
        
        InChI:
        
        InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2    
    
        
        SMILES:
        
        C(CC(C(F)F)(C(=O)O)N)CN.O.Cl    
    
        
        Molecular Formula:
        
        C6H15ClF2N2O3    
    
        
        Molecular Weight:
        
        236.64 g/mol    
    
Eflornithine Hydrochloride
CAS No.: 96020-91-6
Cat. No.: VC20745421
Molecular Formula: C6H15ClF2N2O3
Molecular Weight: 236.64 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | DL-α-Difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase that suppresses polyamine biosynthesis. DFMO displays antiangiogenic and cytostatic effects in tumor cells but must be used in combination with other chemotherapeutic agents to negate compensatory increases in polyamine content through alternate synthesis pathways. Through inhibition of polyamine synthesis, DFMO also demonstrates antiparasitic activity in a model of C. parvum infection. | 
                                    
|---|---|
| CAS No. | 96020-91-6 | 
| Molecular Formula | C6H15ClF2N2O3 | 
| Molecular Weight | 236.64 g/mol | 
| IUPAC Name | 2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride | 
| Standard InChI | InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2 | 
| Standard InChI Key | FJPAMFNRCFEGSD-UHFFFAOYSA-N | 
| SMILES | C(CC(C(F)F)(C(=O)O)N)CN.O.Cl | 
| Canonical SMILES | C(CC(C(F)F)(C(=O)O)N)CN.O.Cl | 
| Appearance | Assay:≥98%A crystalline solid | 
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